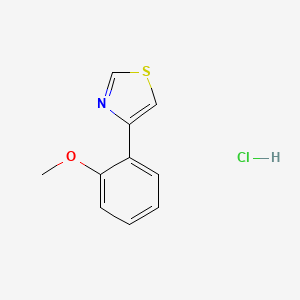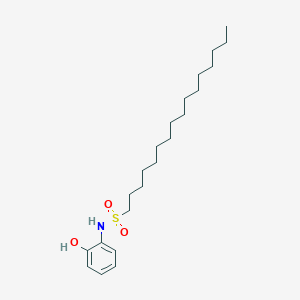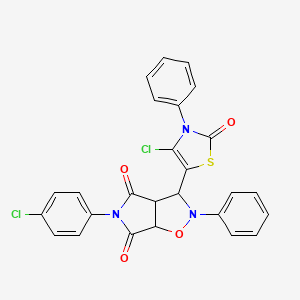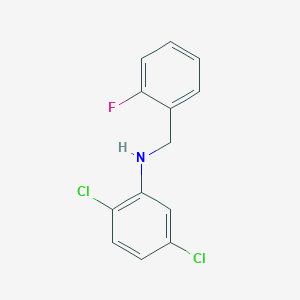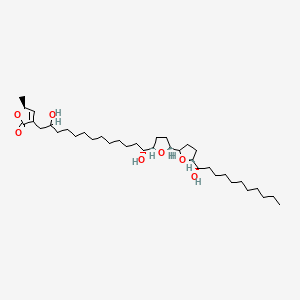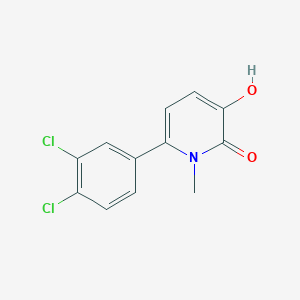
6-(3,4-Dichlorophenyl)-3-hydroxy-1-methylpyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3,4-Dichlorophenyl)-3-hydroxy-1-methylpyridin-2-one is a chemical compound that belongs to the class of pyridinones Pyridinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dichlorophenyl)-3-hydroxy-1-methylpyridin-2-one typically involves the reaction of 3,4-dichlorobenzaldehyde with 3-hydroxy-1-methylpyridin-2-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours to ensure complete reaction. After cooling, the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-(3,4-Dichlorophenyl)-3-hydroxy-1-methylpyridin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a dihydropyridinone derivative.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 6-(3,4-Dichlorophenyl)-3-oxo-1-methylpyridin-2-one.
Reduction: Formation of 6-(3,4-Dichlorophenyl)-3-hydroxy-1-methyl-1,2-dihydropyridin-2-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-(3,4-Dichlorophenyl)-3-hydroxy-1-methylpyridin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-(3,4-Dichlorophenyl)-3-hydroxy-1-methylpyridin-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
6-(3,4-Dichlorophenyl)-3-oxo-1-methylpyridin-2-one: An oxidized derivative with similar structural features.
6-(3,4-Dichlorophenyl)-3-hydroxy-1-methyl-1,2-dihydropyridin-2-one: A reduced derivative with different chemical properties.
3,4-Dichlorophenyl derivatives: Compounds with the same phenyl ring but different substituents on the pyridinone ring.
Uniqueness
6-(3,4-Dichlorophenyl)-3-hydroxy-1-methylpyridin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C12H9Cl2NO2 |
|---|---|
Peso molecular |
270.11 g/mol |
Nombre IUPAC |
6-(3,4-dichlorophenyl)-3-hydroxy-1-methylpyridin-2-one |
InChI |
InChI=1S/C12H9Cl2NO2/c1-15-10(4-5-11(16)12(15)17)7-2-3-8(13)9(14)6-7/h2-6,16H,1H3 |
Clave InChI |
YPMLHTJUUSAHGP-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC=C(C1=O)O)C2=CC(=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


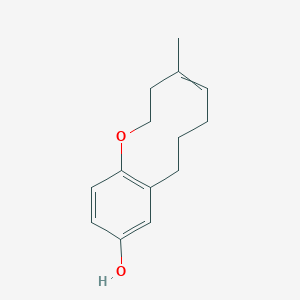
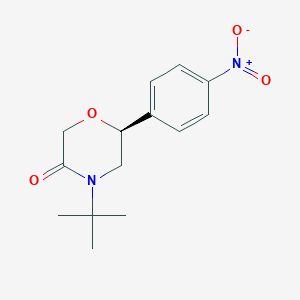
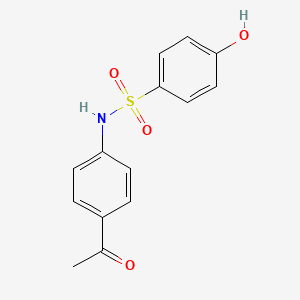
![2-[4-(Diphenylmethyl)piperazine-1-sulfonyl]-N-hydroxyacetamide](/img/structure/B15174709.png)

![4-({[(4-fluorophenyl)sulfonyl]amino}methyl)-N-(2-hydroxy-2-phenylethyl)benzamide](/img/structure/B15174720.png)
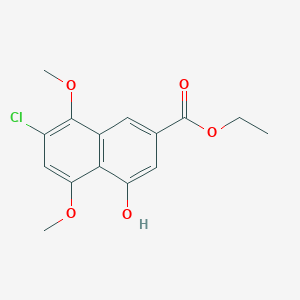
![N-(2,4-difluorophenyl)-2-(5-methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-3-yl)acetamide](/img/structure/B15174729.png)
![Methanone, [(3aR,6aR)-3,3a,4,6a-tetrahydro-6-[4-[2-[(2R)-2-methyl-1-pyrrolidinyl]ethyl]phenyl]cyclopenta[c]pyrrol-2(1H)-yl](tetrahydro-2H-pyran-4-yl)-](/img/structure/B15174755.png)
